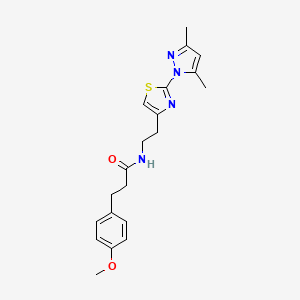

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-14-12-15(2)24(23-14)20-22-17(13-27-20)10-11-21-19(25)9-6-16-4-7-18(26-3)8-5-16/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRCVRISPUHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CCC3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, the presence of the methoxyphenyl group has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that derivatives of similar structures showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT29 (colorectal cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | < 10 |

| N-(thiazole derivative) | HT29 | < 5 |

2. Anti-inflammatory Effects

Compounds similar to this compound have shown promise as anti-inflammatory agents. The thiazole moiety is known for its ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various cellular pathways:

- Inhibition of Cell Proliferation: The compound may inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis: Evidence suggests that it promotes programmed cell death in malignant cells through activation of apoptotic pathways .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Study Summary

| Study | Findings |

|---|---|

| In vitro evaluation on A549 and HT29 cells | Significant reduction in cell viability; induction of apoptosis confirmed through flow cytometry analysis. |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities. Here are some notable applications:

Anticancer Activity

Studies have shown that similar compounds can inhibit cancer cell proliferation. The structural characteristics of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide suggest it may also possess anticancer properties. Investigations into its mechanism of action could reveal pathways involved in apoptosis or cell cycle regulation.

Antimicrobial Properties

Compounds with thiazole and pyrazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. This compound may be evaluated for its effectiveness against bacteria and fungi, contributing to the development of new antimicrobial agents.

Anti-inflammatory Effects

Research into related compounds indicates potential anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazole and thiazole rings through nucleophilic substitution reactions. The detailed synthetic methodologies are crucial for optimizing yield and purity.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of thiazole-based compounds on human cancer cell lines. The findings suggested that modifications to the thiazole structure could enhance cytotoxicity against specific cancer types. Similar investigations into this compound could yield valuable insights into its therapeutic potential.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial agents derived from pyrazole and thiazole scaffolds, researchers assessed the efficacy of these compounds against resistant bacterial strains. The results indicated promising activity, warranting further exploration of this compound in this context.

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide? Answer: The compound can be synthesized via multi-step reactions involving pyrazole-thiazole coupling and amide bond formation. For example, analogous syntheses use ethanol as a solvent with triethylamine to facilitate condensation reactions between hydrazine derivatives and thiazole intermediates . Key steps include refluxing intermediates (e.g., hydrazonoyl chlorides) with thiazole precursors, followed by crystallization from dimethylformamide (DMF) to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity? Answer: Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (e.g., 6–12 hours), and catalyst choice (e.g., triethylamine vs. microwave-assisted heating). For instance, microwave synthesis reduces reaction time and improves regioselectivity in pyrazole-thiazole hybrids . Purity can be enhanced via gradient recrystallization or column chromatography, as demonstrated in analogous thiadiazole syntheses .

Structural Characterization

Basic: What analytical techniques are recommended for confirming the compound’s structure? Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying the pyrazole, thiazole, and propanamide moieties. X-ray crystallography, as applied to structurally similar compounds (e.g., thienopyrazoles), can resolve stereochemical ambiguities .

Advanced: How can crystallographic data resolve discrepancies in proposed structures? Answer: Single-crystal X-ray diffraction provides unambiguous bond-length and angle measurements, essential for distinguishing between tautomeric forms or regioisomers. For example, crystallography confirmed the thieno[3,4-c]pyrazole core in related compounds, resolving ambiguities in NMR assignments .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for screening its bioactivity? Answer: Assays include enzyme inhibition (e.g., kinase or protease targets), cytotoxicity (MTT assay), and antimicrobial susceptibility testing. Analogous pyrazole-thiazole hybrids showed activity against cancer cell lines via apoptosis induction, suggesting similar protocols could apply .

Advanced: How can contradictory bioactivity data across studies be addressed? Answer: Discrepancies may arise from variations in cell lines, assay conditions (e.g., serum concentration), or compound purity. Standardizing protocols (e.g., ISO 10993 for cytotoxicity) and verifying purity via HPLC (>95%) are critical. Comparative studies with structural analogs (e.g., triazole derivatives) can isolate functional group contributions .

Computational and Mechanistic Studies

Basic: What computational tools predict binding modes or pharmacokinetics? Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. ADMET predictors (e.g., SwissADME) evaluate solubility and metabolic stability, as applied to pyrazole-carbothioamide derivatives .

Advanced: How can molecular dynamics (MD) simulations refine mechanistic hypotheses? Answer: MD simulations (e.g., GROMACS) assess protein-ligand complex stability over time. For example, simulations of thiazole derivatives revealed hydrogen-bonding patterns critical for kinase inhibition . Free-energy perturbation (FEP) calculations quantify binding affinities, resolving contradictions in SAR data .

Data Interpretation and Reproducibility

Basic: How should researchers validate synthetic reproducibility? Answer: Detailed reaction logs (temperature, solvent volumes, stirring rates) and spectroscopic validation (NMR, IR) are essential. Cross-laboratory validation, as seen in thiadiazole synthesis studies, ensures protocol robustness .

Advanced: What strategies resolve inconsistencies in bioactivity between batches? Answer: Batch-to-batch variability may stem from residual solvents or by-products. LC-MS purity checks and orthogonal assays (e.g., thermal shift assays for target engagement) confirm bioactivity correlates with compound integrity. Structural analogs (e.g., methoxyphenyl vs. nitrophenyl derivatives) help isolate confounding factors .

Comparative Structural Analysis

Basic: How do structural analogs differ in reactivity or activity? Answer: Substituents on the pyrazole (e.g., methyl vs. methoxy groups) alter electronic properties, impacting solubility and target binding. For example, 4-methoxyphenyl analogs exhibit enhanced π-π stacking in COX-2 inhibition compared to nitro-substituted derivatives .

Advanced: Can QSAR models guide rational design of derivatives? Answer: Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity. For pyrazole-thiazoles, QSAR highlighted thioether linkages as critical for antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.